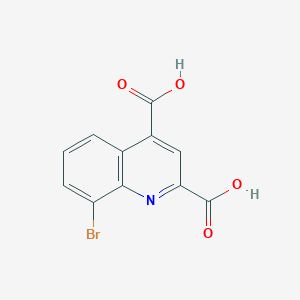

8-bromoquinoline-2,4-dicarboxylic Acid

Description

8-Bromoquinoline-2,4-dicarboxylic acid (CAS: 216060-06-9) is a brominated quinoline derivative with the molecular formula C₁₁H₆BrNO₄. It features a quinoline backbone substituted with bromine at the 8-position and dicarboxylic acid groups at the 2- and 4-positions. Registered in the STN database in 1998, this compound has been referenced in 8 CA database entries, indicating its relevance in chemical research .

Properties

IUPAC Name |

8-bromoquinoline-2,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO4/c12-7-3-1-2-5-6(10(14)15)4-8(11(16)17)13-9(5)7/h1-4H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVIPWRSINNKPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromoquinoline-2,4-dicarboxylic acid typically involves the bromination of quinoline-2,4-dicarboxylic acid. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave irradiation to yield quinoline-2,4-dicarboxylic acid . The bromination is then carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production of 8-bromoquinoline-2,4-dicarboxylic acid may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromoquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.

Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

8-Bromoquinoline-2,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromoquinoline-2,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the nature of the compound being synthesized .

Comparison with Similar Compounds

8-Sulfoquinoline-2,4-dicarboxylic Acid

- Molecular Formula: C₁₁H₇NO₇S

- Key Features : Replaces bromine with a sulfonic acid (-SO₃H) group.

- Properties : The sulfonic acid group increases hydrophilicity and acidity compared to the brominated analog. This enhances solubility in polar solvents, making it suitable for aqueous-phase reactions or ion-exchange materials.

- Applications: Potential use in catalysis or as a linker in porous materials due to its strong coordination ability with metal ions .

4-Oxo-1,4-dihydrobenzo[h][1,3]thiazetone-3,4-dicarboxylic Acid

- Molecular Formula: Not explicitly provided, but structurally includes a fused thiazetone-quinoline system.

- Key Features: Combines a thiazetone ring with a quinoline core and dicarboxylic acid groups.

- Properties : Exhibits intramolecular (O5–H5a⋯O1) and intermolecular (O3–H3⋯O4i) hydrogen bonding, leading to a π-stacked crystalline structure with interplanar distances of ~3.34 Å.

- Applications: As a quinoline-thiazetone hybrid, it may serve as a precursor for antimicrobial agents, leveraging the bioactivity of quinoline derivatives .

Furan-2,4-dicarboxylic Acid Dimethyl Ester

- Molecular Formula : C₈H₈O₆ (assuming esterification of furan-2,4-dicarboxylic acid).

- Key Features : A furan-based dicarboxylic acid ester.

- Properties : The ester groups reduce polarity compared to free acids, improving volatility and organic solvent compatibility.

- Applications: Used in polymer synthesis or as a building block for biodegradable materials. Contrasts with 8-bromoquinoline-2,4-dicarboxylic acid in terms of aromatic system (furan vs. quinoline) and functional group reactivity .

2-Methylthiazolidine-2,4-dicarboxylic Acid

- Molecular Formula: C₆H₉NO₄S (for the thiazolidine derivative).

- Key Features : A saturated thiazolidine ring with methyl and dicarboxylic acid substituents.

- Properties: Stereochemical variations (e.g., 2R,4R vs. 2S,4R) influence biological activity. The thiazolidine ring enhances stability against oxidation compared to aromatic quinoline systems.

Pyrrolidine-2,4-dicarboxylic Acid Amides

- Molecular Formula : Variable (e.g., substituted pyrrolidine cores with amide groups).

- Key Features : Dicarboxylic acid groups converted to amides.

- Properties : Demonstrated potent dipeptidyl peptidase IV (DPP-IV) inhibition (IC₅₀ = 2–250 nM) with selectivity over related enzymes.

- Applications : Antidiabetic agents, showcasing how functional group modification (acid → amide) tailors bioactivity .

Data Table: Structural and Functional Comparison

Biological Activity

8-Bromoquinoline-2,4-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a quinoline backbone with two carboxylic acid groups and a bromine substituent at the 8-position. This structural arrangement is crucial for its biological activity, as the presence of the bromine atom and carboxylic groups can enhance solubility and reactivity with biological targets.

Antimicrobial Activity

Research indicates that 8-bromoquinoline-2,4-dicarboxylic acid exhibits potent antimicrobial properties against various pathogens.

The compound is believed to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase, which is critical for bacterial growth and survival. This mechanism is similar to other quinoline derivatives known for their antibacterial effects.

Case Studies

- Inhibition of Gram-positive Bacteria : Studies have shown that derivatives of 8-bromoquinoline-2,4-dicarboxylic acid demonstrate significant inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae. For example, one derivative showed an inhibition zone of 25 mm compared to a standard drug with an inhibition zone of 27 mm .

- Fungal Activity : The compound has also been tested against various fungal strains, exhibiting inhibition percentages comparable to commercial antifungal agents .

Anticancer Activity

The anticancer potential of 8-bromoquinoline-2,4-dicarboxylic acid has been investigated through various studies focusing on its cytotoxic effects on cancer cell lines.

Research Findings

- In vitro studies have demonstrated that certain derivatives possess IC50 values ranging from 5 mM to 19 mM against cancer cell lines such as HeLa and MCF-7, indicating promising selectivity towards cancer cells over normal cells .

- A hybrid compound incorporating the quinoline structure showed enhanced potency compared to standard chemotherapeutics like cisplatin, suggesting that modifications to the quinoline framework can lead to improved anticancer activity .

Comparative Analysis with Related Compounds

To understand the unique properties of 8-bromoquinoline-2,4-dicarboxylic acid, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Bromoquinoline-2-carboxylic Acid | One carboxylic group | Fewer functional groups compared to dicarboxylic acid |

| 5-Bromoquinoline-2,4-dicarboxylic Acid | Bromine at the fifth position | Variation in bromine positioning alters activity |

| 7-Bromoquinoline-2,4-dicarboxylic Acid | Bromine at the seventh position | Similar structure but different reactivity profile |

The presence of two carboxylic acid groups in 8-bromoquinoline-2,4-dicarboxylic acid enhances its solubility and biological reactivity compared to its analogs.

Future Directions in Research

Despite promising results, further research is necessary to fully elucidate the mechanisms underlying the biological activities of 8-bromoquinoline-2,4-dicarboxylic acid. Future studies should focus on:

- In vivo models to assess therapeutic efficacy and safety.

- Structural modifications to optimize biological activity and reduce toxicity.

- Exploration of additional pharmacological applications beyond antimicrobial and anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.